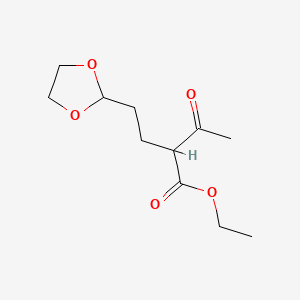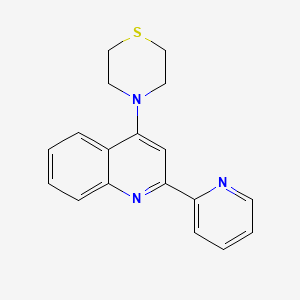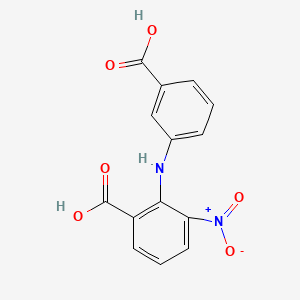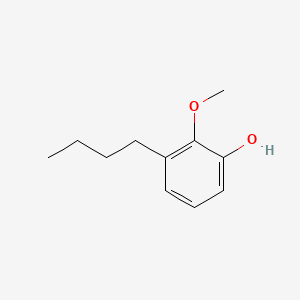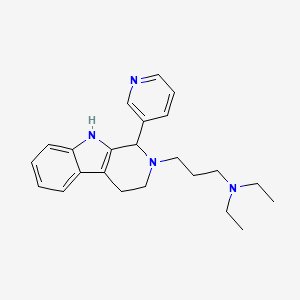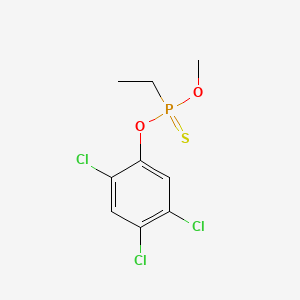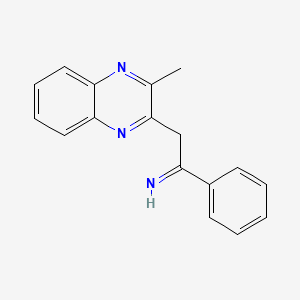
(-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique epoxy group attached to a tetrahydrobenz(a)anthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)anthracene. This can be achieved using peracids such as m-chloroperbenzoic acid under controlled conditions to ensure the formation of the desired epoxy group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield and purity, considering factors such as reaction time, temperature, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol, altering the compound’s chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Diol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Photophysical Studies: The compound’s unique structure makes it useful in studying photophysical properties and light interactions.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine:
Drug Development:
Biological Probes: Used in research to study biological processes and interactions.
Industry:
Material Science: Applications in developing new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with molecular targets through its epoxy group. This interaction can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context. The compound’s structure allows it to participate in various pathways, influencing cellular processes and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydrobenz(a)anthracene: Lacks the epoxy group, making it less reactive in certain chemical reactions.
9,10-Dihydroanthracene: Another polycyclic aromatic hydrocarbon with different chemical properties due to the absence of the epoxy group.
Uniqueness: (-)-(1S,2R)-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to its epoxy group, which imparts distinct chemical reactivity and potential applications in various fields. This differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
89618-15-5 |
|---|---|
Molekularformel |
C18H14O |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
(3S,5R)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-16-18(19-16)17(11)15/h1-6,9-10,16,18H,7-8H2/t16-,18-/m1/s1 |
InChI-Schlüssel |
BPWAWXRCSBRVLU-SJLPKXTDSA-N |
Isomerische SMILES |
C1CC2=C([C@H]3[C@@H]1O3)C4=CC5=CC=CC=C5C=C4C=C2 |
Kanonische SMILES |
C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5C=C4C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


